![molecular formula C23H27NO5S B2874767 6-Methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1052614-38-6](/img/structure/B2874767.png)
6-Methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Overview
Description
Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions where the compound is a reactant (what other products can be made from it) or a product (what reactants can be used to make it). The conditions for these reactions, such as temperature, solvent, and catalyst, are also important .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and are important for understanding how the compound will behave in different environments .Scientific Research Applications
Synthesis and Molecular Structure
6-Methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is involved in complex chemical synthesis processes. One study describes the synthesis of a related compound, 10,11-Dimethyl-9-(coumarin-3-yl)-12-ethoxycarbonyl-8-oxa-10-azatricyclo[7,3,1.02.7]trideca-2,4,6-11-tetraene, indicating the chemical's relevance in the creation of novel molecular structures. This particular compound was obtained from the condensation of salicyl aldehyde with acetoacetic ester and methylamine, and its structure was confirmed by x-ray crystallography (Soldatenkov et al., 1996).
Pharmaceutical Research
The compound's framework is closely related to structures used in pharmaceutical research. For example, a study detailed the synthesis of a compound with a basic ring system of huperzine A, a potent inhibitor of acetylcholinesterase, suggesting potential applications in drug development (Kelly et al., 2000). Additionally, another research elaborated on the creation of similar systems and their derivatives, further illustrating the relevance of this compound's structure in medicinal chemistry (Kelly et al., 2003).
Organic Chemistry and Catalysis
The molecule is significant in organic chemistry, particularly in the formation of complex heterocycles. A study explored the condensation of related compounds under the Hantzsch synthesis conditions, leading to derivatives with similar structures and highlighting their importance in organic synthetic methods (Svetlik et al., 1988). Additionally, research into palladium-based catalysts for polymerization processes identified compounds with similar methoxy and benzenesulfonic components as crucial intermediates, demonstrating the molecule's role in catalytic processes (Skupov et al., 2007).
Photochemistry
In photochemistry, the compound's relatives have been investigated for their behavior under light-induced conditions. For instance, a study on the photocyclization of N-chloroacetyl-3-methoxyphenethylamine, which contains a similar methoxy functional group, revealed significant insights into the cage effect and solvent polarity's impact on product formation (Okuno & Yonemitsu, 1975).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-9,10-dimethyl-12-(4-propan-2-ylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5S/c1-14(2)15-9-11-16(12-10-15)30(26,27)21-18-13-23(3,24(4)22(21)25)29-20-17(18)7-6-8-19(20)28-5/h6-12,14,18,21H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWVBVTUIWYUAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=C3C=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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